![molecular formula C31H31NO3 B13932193 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine CAS No. 89220-81-5](/img/structure/B13932193.png)
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is an organic compound with a complex structure that includes a morpholine ring substituted with a 4-methoxyphenyl group and a triphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common approach is to start with the morpholine ring and introduce the 4-methoxyphenyl group through an etherification reaction. The triphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the triphenylmethyl group, yielding a simpler morpholine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can yield simpler morpholine derivatives .
Scientific Research Applications
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction mechanisms and enzyme inhibition, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the morpholine and triphenylmethyl groups.
2-(4-Methoxyphenyl)ethylamine: Similar structure but with an ethylamine group instead of the morpholine ring.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but with a nitrile functional group instead of the morpholine ring.
Uniqueness
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is unique due to its combination of a morpholine ring, a methoxyphenyl group, and a triphenylmethyl group
Properties
CAS No. |
89220-81-5 |
|---|---|
Molecular Formula |
C31H31NO3 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]-4-tritylmorpholine |
InChI |
InChI=1S/C31H31NO3/c1-33-29-19-17-25(18-20-29)24-35-30-23-32(21-22-34-30)31(26-11-5-2-6-12-26,27-13-7-3-8-14-27)28-15-9-4-10-16-28/h2-20,30H,21-24H2,1H3 |
InChI Key |
UODKBSDAYVPIPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CN(CCO2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


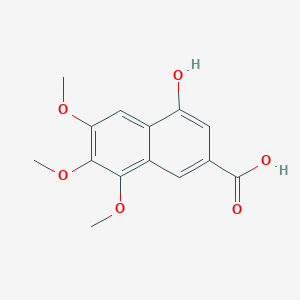
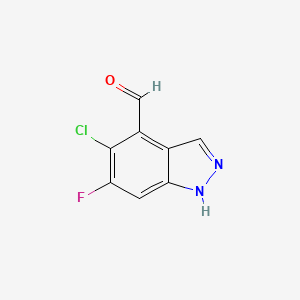

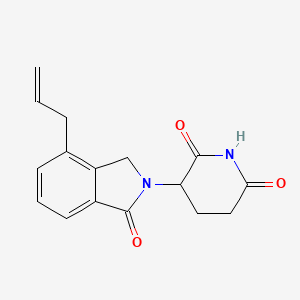
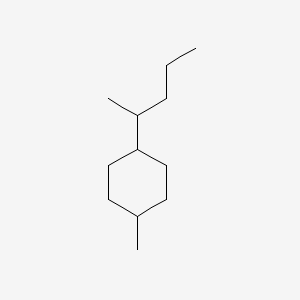
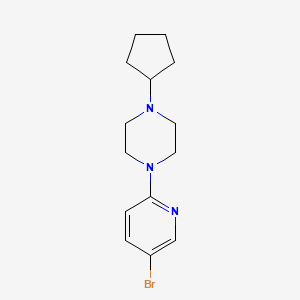
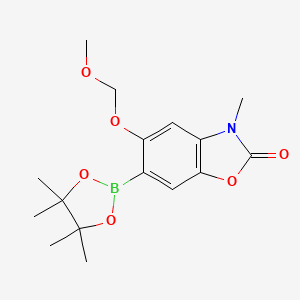
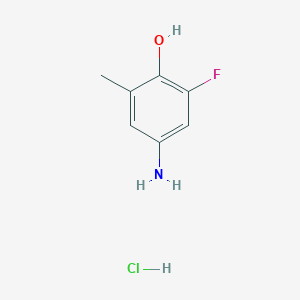
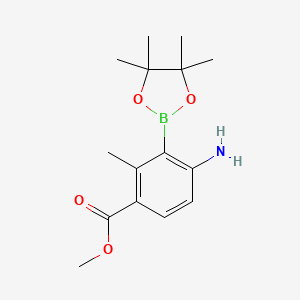
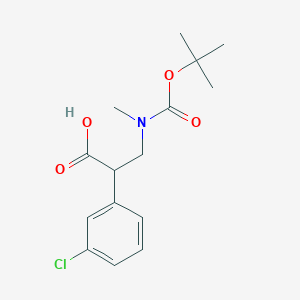


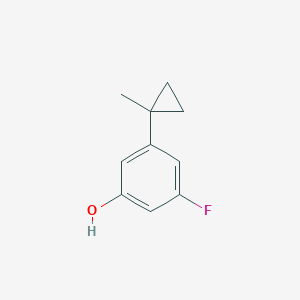
![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)
